molecular formula C18H14O2 B8566811 5,12-Naphthacenedione, 1,2,3,4-tetrahydro-

5,12-Naphthacenedione, 1,2,3,4-tetrahydro-

Cat. No.: B8566811
M. Wt: 262.3 g/mol
InChI Key: VVQHEYOVOQBKAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,12-Naphthacenedione, 1,2,3,4-tetrahydro-: is a chemical compound with the molecular formula C18H14O2 It is a derivative of naphthacene, a polycyclic aromatic hydrocarbon This compound is known for its unique structure, which includes a tetrahydro ring fused to a naphthacene core

Preparation Methods

Synthetic Routes and Reaction Conditions: 5,12-Naphthacenedione, 1,2,3,4-tetrahydro- can be synthesized through several methods. One common approach involves the reduction of 5,12-naphthacenedione using hydrogen gas in the presence of a palladium catalyst. This reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure .

Industrial Production Methods: In industrial settings, the production of 5,12-Naphthacenedione, 1,2,3,4-tetrahydro- often involves large-scale hydrogenation processes. These processes utilize high-pressure hydrogen gas and advanced catalytic systems to achieve efficient and cost-effective synthesis .

Chemical Reactions Analysis

Types of Reactions: 5,12-Naphthacenedione, 1,2,3,4-tetrahydro- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Various electrophiles and nucleophiles, depending on the desired functional group.

Major Products:

    Oxidation: 5,12-naphthacenedione.

    Reduction: Fully saturated derivatives of 5,12-Naphthacenedione, 1,2,3,4-tetrahydro-.

    Substitution: Functionalized naphthacene derivatives.

Scientific Research Applications

Chemistry: 5,12-Naphthacenedione, 1,2,3,4-tetrahydro- is used as a precursor in the synthesis of more complex organic molecules.

Biology: In biological research, this compound has been studied for its potential as a biochemical probe. Its ability to interact with biological macromolecules makes it useful in studying enzyme mechanisms and protein-ligand interactions .

Medicine: 5,12-Naphthacenedione, 1,2,3,4-tetrahydro- has shown promise in medicinal chemistry. It has been investigated for its potential as an anticancer agent, owing to its ability to intercalate into DNA and disrupt cellular processes .

Industry: In industrial applications, this compound is used in the production of dyes and pigments. Its stable structure and vibrant color make it suitable for use in various coloring agents .

Mechanism of Action

The mechanism of action of 5,12-Naphthacenedione, 1,2,3,4-tetrahydro- involves its interaction with biological macromolecules. It readily penetrates cells and intercalates into DNA, inhibiting the incorporation of nucleosides into nucleic acids. This leads to extensive chromosomal damage and cell cycle arrest in the G2 phase . The compound’s ability to disrupt DNA synthesis and function makes it a potent anticancer agent.

Comparison with Similar Compounds

Uniqueness: 5,12-Naphthacenedione, 1,2,3,4-tetrahydro- is unique due to its specific structure, which includes a tetrahydro ring fused to a naphthacene core. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C18H14O2

Molecular Weight

262.3 g/mol

IUPAC Name

1,2,3,4-tetrahydrotetracene-5,12-dione

InChI

InChI=1S/C18H14O2/c19-17-13-7-3-4-8-14(13)18(20)16-10-12-6-2-1-5-11(12)9-15(16)17/h1-2,5-6,9-10H,3-4,7-8H2

InChI Key

VVQHEYOVOQBKAY-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=O)C3=CC4=CC=CC=C4C=C3C2=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 36 mg (0.075 mmol) of the octahydro-11-naphthacenone and 60 mg (0.675 mmol) of NaHCO3 in 10 mL of acetone was treated with a solution of 167 mg (3 mmol) of cerium ammonium nitrate (CAN) and 1 mg of dichlorodicyanobenzoquinone (DDQ) in 2 mL of acetone added in one portion at 0 degrees centigrade. The reaction mixture was stirred at room temperature for 1.5 hours during which the color changed from shiny yellow to orange red, and then 25 mL of CH2Cl2 was added. The mixture was filtered through over Celite. The organic layer was washed with saturated NaCl solution (2×20 mL), dried over Na2SO4, and evaporated to give the tetrahydro-5,12-naphthacenedione as a red crystals (29 mg, 86 percent). mp greater than 258 degrees centigrade (decomp).
Name
octahydro-11-naphthacenone
Quantity
36 mg
Type
reactant
Reaction Step One
Quantity
60 mg
Type
reactant
Reaction Step One
Name
cerium ammonium nitrate
Quantity
167 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
1 mg
Type
catalyst
Reaction Step One
[Compound]
Name
CH2Cl2
Quantity
25 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 36 mg (0.075 mmol) of the octahydro-11-naphthacenone and 60 mg (0.675 mmol) of NaHCP3 in 10 mL of acetone was treated with a solution of 167 mg (3mmol) of cerium ammonium nitrate (CAN) and 1 mg of dichlorodicyanobenzoquinone (DDQ) in 2 mL of acetone added in one portion at 0 degrees centigrade. The reaction mixture was stirred at room temperature for 1.5 hours during which the color changed from shiny yellow to orange red, and then 25 mL of CH2Cl2 was added. The mixture was filtered through over Celite. The organic layer was washed with saturated NaCl solution (2×20 mL), dried over Na2SO4, and evaporated to give the tetrahydro-5,12-naphthacenedione as a red crystals (29 mg, 86 percent).mp greater than 258 degrees centigrade (decomp).
Name
octahydro-11-naphthacenone
Quantity
36 mg
Type
reactant
Reaction Step One
Name
cerium ammonium nitrate
Quantity
167 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
1 mg
Type
catalyst
Reaction Step One
[Compound]
Name
CH2Cl2
Quantity
25 mL
Type
reactant
Reaction Step Two

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